Bifacial Nucleobase Function: Gd³⁺-Dependent DNA Duplex Stabilization (dcaU vs. Hydrogen-Bonded dcaU–A and Canonical Base Pairs)
When incorporated into a DNA duplex, the dcaU nucleobase forms a metal-mediated dcaU–Gdᴵᴵᴵ–dcaU base pair that stabilizes the duplex by ΔTm = +16.1 °C relative to the same duplex without Gdᴵᴵᴵ. In contrast, the hydrogen-bonded dcaU–A pair is destabilized in the presence of Gdᴵᴵᴵ (ΔTm = −3.5 °C) [1]. This bifacial character—the ability to switch between a hydrogen-bonded pair and a metal-mediated pair—is absent in canonical nucleobases and in simpler 5-substituted uracil derivatives such as 5-aminouracil, which lack the IDA metal-chelating arm. For comparison, established T–Hgᴵᴵ–T metal-mediated base pairs produce ΔTm values in the range of +6 to +19 °C depending on sequence context [2], placing the dcaU–Gdᴵᴵᴵ stabilization at the high end of known metal-mediated base pair systems while offering the unique advantage of reversible, sequence-orthogonal switching controlled by a single Gdᴵᴵᴵ ion.
| Evidence Dimension | Metal-dependent thermal stabilization of DNA duplex (ΔTm) |
|---|---|
| Target Compound Data | dcaU–Gdᴵᴵᴵ–dcaU: ΔTm = +16.1 °C; dcaU–A (H-bonded): ΔTm = −3.5 °C in presence of Gdᴵᴵᴵ |
| Comparator Or Baseline | dcaU–dcaU mismatch without Gdᴵᴵᴵ (baseline); dcaU–A hydrogen-bonded pair; T–Hgᴵᴵ–T literature range: ΔTm = +6 to +19 °C |
| Quantified Difference | +16.1 °C stabilization vs. −3.5 °C destabilization; net switching window of 19.6 °C; stabilization comparable to highest T–Hgᴵᴵ–T values |
| Conditions | DNA duplex containing one dcaU–dcaU mismatch; 10 µM Gd(NO₃)₃; 10 mM HEPES (pH 7.0); 100 mM NaCl; UV melting at 260 nm; heating rate 0.5 °C/min [1][2] |
Why This Matters
This is the only commercially available nucleobase building block that enables single-base-pair-level, metal-triggered switching of DNA hybridization partners, making it indispensable for dynamic DNA nanotechnology, metal-sensing DNA devices, and stimuli-responsive nucleic acid materials.
- [1] Mori, K., et al. Metal-dependent base pairing of bifacial iminodiacetic acid-modified uracil bases for switching DNA hybridization partner. Chemical Science, 2023, 14, 1082–1088. DOI: 10.1039/d2sc06534g. View Source
- [2] Ono, A.; Torigoe, H.; Tanaka, Y.; Okamoto, I. Binding of metal ions by pyrimidine base pairs in DNA duplexes. Chemical Society Reviews, 2011, 40, 5855–5866. DOI: 10.1039/c1cs15149e. View Source
